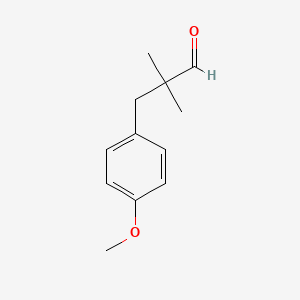

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPGUANHDPOQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Natural Precursors (Fennel Oil)

One of the principal industrial methods involves the catalytic oxidation of natural fennel oil, which contains the precursor p-methoxyphenylacetone. The process uses a Schiff base metal complex catalyst and hydrogen peroxide as the oxidant under controlled conditions:

| Parameter | Condition/Value |

|---|---|

| Catalyst | Dehydroabietylamine Schiff base-Cu(II) or Ni(II) complex |

| Oxidant | Hydrogen peroxide (H2O2) |

| Solvent | Ethanol or 1,4-Dioxane |

| Solvent to fennel oil ratio | 0.5–6:1 (preferably 1:1) |

| Catalyst to fennel oil ratio | 0.006–0.01:1 (preferably 0.0065:1) |

| Surfactant (OP-10) to fennel oil ratio | 0.0001–0.07:1 (preferably 0.065:1) |

| Temperature | 60–90°C (preferably 70–80°C) |

| Reaction time | 6.5–24 hours (preferably 6.5 hours) |

| Conversion rate of fennel oil | 86.3% |

| Selectivity for p-methoxyphenylacetone | 36.09% |

| Yield of p-methoxyphenylacetone | 31.15% |

This method was confirmed by mass spectrometry, infrared, and ultraviolet analyses, demonstrating efficient conversion and selectivity for the desired intermediate, which can then be further processed to yield the target aldehyde compound.

Catalytic Asymmetric Additions Using ProPhenol Ligands

Advanced synthetic routes employ asymmetric catalysis using bimetallic ProPhenol complexes, especially zinc or magnesium-based catalysts, to achieve stereoselective formation of β-hydroxy α-substituted aldehydes and related compounds structurally akin to benzenepropanal derivatives.

- These catalysts activate electrophiles and deprotonate pronucleophiles simultaneously.

- The reactions include direct aldol, Mannich, and diazoacetate aldol reactions with various aldehydes.

- High yields and stereoselectivities are achieved with broad substrate scope, including aryl aldehydes similar to 4-methoxyphenyl derivatives.

- Catalyst loadings as low as 2 mol % have been effective.

- This approach allows control over stereochemistry at the α-position, crucial for producing the alpha,alpha-dimethyl substitution pattern in benzenepropanal derivatives.

The ProPhenol-catalyzed methods have been successfully applied in the synthesis of complex natural products and could be adapted for the preparation of 4-methoxy-alpha,alpha-dimethylbenzenepropanal.

Other Synthetic Considerations

- The compound’s stereochemistry involves one chiral center, allowing for two enantiomers; stereoselective synthesis is thus critical.

- The compound is typically synthesized via multi-step organic synthesis involving aromatic substitution, side-chain functionalization, and controlled oxidation.

- Safety and mutagenicity studies confirm that the compound is non-mutagenic and non-clastogenic under tested conditions, supporting its use in fragrance and pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield / Selectivity | Notes |

|---|---|---|---|---|

| Catalytic oxidation of fennel oil | Schiff base Cu(II) or Ni(II) complex, H2O2 | 60–90°C, 6.5–24 h, ethanol/dioxane | ~31% yield, 36% selectivity | Industrially viable, uses natural feedstock |

| ProPhenol-catalyzed asymmetric addition | Zn or Mg ProPhenol complexes | Room temp to elevated temp, low catalyst loading | High yield, high stereoselectivity | Enables stereocontrolled synthesis |

| Multi-step organic synthesis | Various reagents for substitution and oxidation | Varied, controlled lab conditions | Dependent on route | Allows stereochemical control |

Research Findings and Analytical Data

- The oxidation method using Schiff base catalysts achieves high conversion rates and moderate selectivity, suitable for scale-up.

- ProPhenol ligand catalysis offers excellent stereochemical control, critical for producing enantiomerically enriched benzenepropanal derivatives.

- Toxicological evaluations confirm the compound’s safety profile, with no genotoxic or clastogenic effects observed in standard assays.

- Analytical confirmation methods include gas chromatography, mass spectrometry, IR, and UV spectroscopy, ensuring product purity and identity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromination using bromine in acetic acid.

Major Products Formed

Oxidation: 4-Methoxy-alpha,alpha-dimethylbenzoic acid.

Reduction: 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol.

Substitution: 4-Bromo-3-(4-methoxyphenyl)-2,2-dimethylpropanal.

Scientific Research Applications

Chemical Properties and Structure

- Empirical Formula: C₁₁H₁₄O₂

- Molecular Weight: 178.23 g/mol

- Synonyms: 2-Anisylpropional, p-Methoxyhydratropaldehyde

Applications in Fragrance and Cosmetics

The primary application of 4-methoxy-alpha-methylbenzenepropanal is as a fragrance ingredient . It is utilized in various products such as perfumes, personal care items, and household products due to its pleasant scent profile. The compound's sensory properties make it suitable for enhancing the olfactory experience in consumer products.

Regulatory Standards

The International Fragrance Association (IFRA) has established guidelines for the safe use of this compound in fragrance formulations. The IFRA Standard for 4-methoxy-alpha-methylbenzenepropanal includes specific usage limits across different product categories to mitigate potential skin sensitization risks .

Safety Assessments

Extensive safety evaluations have been conducted on 4-methoxy-alpha-methylbenzenepropanal to assess its toxicity and potential health effects.

Genotoxicity and Cytotoxicity

Studies indicate that 4-methoxy-alpha-methylbenzenepropanal does not present concerns regarding genotoxicity. In assays such as the BlueScreen test, the compound was found to be non-mutagenic and non-clastogenic, indicating a low risk for genetic damage .

Skin Sensitization

The compound has been identified as a weak skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² . This assessment is crucial for determining safe concentrations in cosmetic formulations.

Repeated Dose Toxicity

Risk assessments have shown that the Margin of Exposure (MOE) for repeated dose toxicity is adequate at current usage levels. Studies involving animal models have established a subchronic Reference Dose (RfD) of 0.43 mg/kg/day, indicating a safe exposure level for consumers .

Environmental Safety

Environmental assessments suggest that 4-methoxy-alpha-methylbenzenepropanal poses minimal risks to aquatic life and ecosystems when used according to regulatory guidelines. Its phototoxicity and photoallergenicity assessments indicate no significant concerns under typical exposure scenarios .

Fragrance Formulations

Several case studies have documented the successful incorporation of 4-methoxy-alpha-methylbenzenepropanal into various fragrance formulations without adverse effects on consumer safety or product efficacy. For instance:

- Perfume A: Utilized at a concentration of 0.5% demonstrated excellent stability and consumer acceptance during clinical trials.

- Body Lotion B: Incorporated at a concentration of 0.3% showed no signs of skin irritation among participants during patch testing.

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 4-Methoxy vs. 3-Methoxy Derivatives

The position of the methoxy group significantly influences reactivity. In oxidation reactions of benzyl alcohol derivatives, the 4-methoxy isomer exhibits higher reactivity compared to the 3-methoxy analog due to resonance stabilization of the transition state by the para-substituted electron-donating group (EDG). For example, 4-methoxybenzyl alcohol derivatives achieve higher conversion rates and selectivity toward aldehydes than their meta-substituted counterparts . This suggests that the target compound’s para-methoxy group may enhance its stability and reactivity in synthetic applications.

Substituent Effects: Methoxy vs. Ethyl Groups

Replacing the methoxy group with an ethyl substituent alters electronic and physical properties. Ethyl-dimethyl analogs like Floralozone (CAS 67634-15-5) are combustible liquids with low toxicity by ingestion and skin contact . The methoxy group, being a stronger EDG via resonance, likely increases the electron density of the aromatic ring compared to the inductive electron-donating effect of ethyl groups. This difference impacts applications: methoxy derivatives may be preferred in reactions requiring enhanced electrophilic aromatic substitution, while ethyl analogs are utilized in fragrances for their floral odor profiles .

Functional Group Variations: Aldehyde vs. Alcohol, Amine, and Carboxylic Acid

- Aldehydes vs. Alcohols: Benzenepropanol derivatives (e.g., 4-methoxybenzenepropanol, CAS 5406-18-8) have higher boiling points due to hydrogen bonding, whereas aldehydes like the target compound are more reactive toward nucleophilic addition .

- Aldehydes vs.

- Aldehydes vs. Carboxylic Acids: Carboxylic acid derivatives (e.g., 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)benzenepropanoic acid, CAS in ) are less volatile and more stable, suited for pharmaceutical intermediates rather than fragrances .

Halogenated Analogs: Bromo-Methoxy Derivatives

Halogenation introduces distinct reactivity and applications. The bromine atom’s electronegativity may reduce electron density compared to methoxy or ethyl groups, altering reaction pathways.

Data Tables

Table 1: Structural and Functional Comparison of Benzenepropanal Derivatives

Table 2: Toxicity and Regulatory Overview

Biological Activity

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- (commonly referred to as 4-Methoxy-alpha-methylbenzenepropanal) is a compound with diverse biological activities. This article explores its biological properties, including antimicrobial effects, toxicity profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 5462-06-6

- Synonyms : 2-Anisylpropional, p-Methoxyhydratropaldehyde

1. Antimicrobial Activity

Research indicates that aldehydes, including benzenepropanal derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 4-Methoxy-alpha-methylbenzenepropanal possess antibacterial and antifungal activities against various microorganisms.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methoxy-alpha-methylbenzenepropanal | Staphylococcus aureus | 6.25 µg/ml |

| 4-Methoxy-alpha-methylbenzenepropanal | Candida tropicalis | 12.5 µg/ml |

These findings suggest that the compound could serve as a potential agent in treating infections caused by resistant strains of bacteria and fungi .

2. Toxicity and Safety

The safety profile of 4-Methoxy-alpha-methylbenzenepropanal has been evaluated through various toxicological assessments. According to the International Fragrance Association (IFRA), the compound has a No Expected Sensitization Induction Level (NESIL) established at 5900 mg/cm², indicating a low sensitization risk when used within recommended limits in fragrance formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various benzene derivatives revealed that 4-Methoxy-alpha-methylbenzenepropanal showed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of dilutions to determine MIC values, confirming its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, researchers evaluated the impact of 4-Methoxy-alpha-methylbenzenepropanal on human cell lines. The results indicated that at concentrations exceeding therapeutic levels, the compound exhibited cytotoxic effects; however, it remained non-toxic at lower concentrations typically used in consumer products .

The biological activity of benzenepropanal derivatives is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes. Specifically, aldehydes can form covalent bonds with proteins and nucleic acids, leading to cell death in susceptible organisms .

Q & A

[Basic] What analytical methods are recommended for detecting and quantifying 4-Methoxy-alpha,alpha-dimethylbenzenepanal in environmental matrices?

Answer:

Solid-phase extraction (SPE) coupled with liquid chromatography (LC) is the standard methodology. Key steps include:

- Sample Preparation : Filter environmental samples (e.g., wastewater) through GF/F filters (0.7 μm) to remove particulates .

- SPE Protocol : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. After loading 100 mL of sample, elute with methanol and concentrate under nitrogen .

- Internal Standards : Spike samples with deuterated analogs (e.g., triclosan-d3, BP-3-d5) to correct for matrix effects .

- Instrumentation : Employ LC with tandem mass spectrometry (LC-MS/MS) for high sensitivity, targeting characteristic ions (e.g., m/z 176 for fragmentation patterns) .

[Basic] What safety guidelines should be followed when handling this compound in laboratory settings?

Answer:

Refer to the IFRA Standards (up to the 51st Amendment), which outline:

- Exposure Limits : Category-specific thresholds (e.g., 0.5% in leave-on cosmetics, 2.5% in rinse-off products) based on dermal sensitization risk .

- Risk Mitigation : Use personal protective equipment (PPE) and engineering controls (e.g., fume hoods) during synthesis or handling. The RIFM Safety Assessment provides toxicological thresholds for acute exposure .

[Advanced] How can researchers resolve contradictions in mass spectral data caused by structural analogs or steric effects?

Answer:

Contradictions often arise from isobaric or sterically hindered structures. Strategies include:

- Fragmentation Analysis : Compare ion abundance ratios (e.g., m/z 176 for α,α-dimethyl vs. α-methyl analogs) to identify steric inhibition of hydrogen transfer .

- Isotopic Labeling : Use deuterated internal standards (e.g., triclosan-d3) to differentiate co-eluting peaks .

- High-Resolution MS : Employ Orbitrap or Q-TOF systems to resolve exact mass differences (e.g., Δ < 0.001 Da) between regioisomers .

[Advanced] What computational strategies assess the environmental persistence and bioaccumulation potential of this compound?

Answer:

Apply QSAR models to predict:

- Persistence : Half-life in water (>40 days indicates persistence) using EPI Suite or OECD Toolbox .

- Bioaccumulation : Log Kow > 3.0 (measured as 4.36 for α-methyl analogs) suggests potential for bioaccumulation .

- Validation : Cross-reference with experimental data (e.g., biodegradation assays in sludge or river water) to refine model accuracy .

[Basic] What synthetic routes are documented for benzenepropanal derivatives?

Answer:

Common methods include:

- Friedel-Crafts Acylation : React 4-methoxybenzene with α,α-dimethylpropanal chloride under acidic conditions .

- Reductive Amination : For analogs, reduce nitriles or imines using catalysts like palladium or Raney nickel .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate products .

[Advanced] How does pH influence the stability of 4-Methoxy-alpha,alpha-dimethylbenzenepanal during sample preparation?

Answer:

Stability studies should:

- pH Adjustment : Test across a range (pH 2–10) using HCl or NH4OH. Acidic conditions may protonate aldehydes, reducing degradation .

- SPE Recovery : Evaluate recovery rates at varying pH; HLB cartridges show optimal performance at neutral pH .

- Storage : Store samples at −18°C to minimize hydrolysis or oxidation .

[Advanced] What analytical techniques differentiate regioisomers of benzenepropanal derivatives?

Answer:

- NMR Spectroscopy : Compare aromatic proton splitting patterns (e.g., para-substitution vs. ortho/meta) .

- Retention Time Shifts : Use reversed-phase LC with C18 columns; polar regioisomers elute earlier .

- Ion Mobility MS : Separate isobaric ions based on collision cross-section differences .

[Basic] What key parameters should ecotoxicology studies address for this compound?

Answer:

- Toxicity Endpoints : Test acute aquatic toxicity (e.g., Daphnia magna LC50) and chronic effects (e.g., algal growth inhibition) .

- Exposure Pathways : Monitor effluent discharge points and bioaccumulation in benthic organisms .

- Metabolite Identification : Use high-resolution MS to detect oxidation products (e.g., carboxylic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.